Peptide T - 106362-32-7

Peptide T

Catalog Number: EVT-279104
CAS Number: 106362-32-7
Molecular Formula: C35H55N9O16
Molecular Weight: 857.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(N-(N(2)-(N-(N-(N-(N-D-Alanyl L-seryl)-L-threonyl)-L-threonyl) L-threonyl)-L-asparaginyl)-L-tyrosyl) L-threonine. Octapeptide sharing sequence homology with HIV envelope protein gp120. It is potentially useful as antiviral agent in AIDS therapy. The core pentapeptide sequence, TTNYT, consisting of amino acids 4-8 in peptide T, is the HIV envelope sequence required for attachment to the CD4 receptor.
Overview

Peptide T is a synthetic peptide that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases. It is derived from the human immunodeficiency virus (HIV) and has been studied for its neuroprotective properties. The compound's structure is characterized by a sequence of amino acids that contribute to its biological activity.

Source

Peptide T was originally synthesized as part of research into the effects of HIV on the central nervous system. Its sequence is derived from the HIV-1 envelope glycoprotein, specifically designed to mimic certain functional aspects of this viral protein while exhibiting distinct pharmacological properties.

Classification

Peptide T belongs to a class of compounds known as peptides, which are short chains of amino acids linked by peptide bonds. It is classified under synthetic peptides due to its laboratory-based synthesis methods, distinguishing it from naturally occurring peptides.

Synthesis Analysis

Methods

The synthesis of Peptide T typically employs solid-phase peptide synthesis (SPPS), a widely used technique that allows for the stepwise assembly of peptides on a solid support. This method involves the following steps:

  1. Initialization: The first amino acid is attached to a resin.
  2. Deprotection: The protecting group on the N-terminus of the amino acid is removed.
  3. Coupling: The next amino acid, activated by a coupling agent such as N,N'-dicyclohexylcarbodiimide, is added to form a peptide bond.
  4. Repetition: These steps are repeated until the desired peptide length is achieved.
  5. Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product .

Technical Details

The use of various coupling reagents and protecting groups is critical in SPPS to ensure high yield and purity of the synthesized peptide. Commonly employed protecting groups include fluorenylmethyloxycarbonyl for the N-terminus and benzyl groups for side chains, which can be selectively removed under mild conditions .

Molecular Structure Analysis

Structure

The molecular structure of Peptide T consists of a specific sequence of amino acids that confers its biological activity. While exact structural details may vary based on synthesis conditions, it typically features a linear arrangement without significant post-translational modifications.

Data

The molecular formula and weight can vary based on the specific sequence used in synthesis but generally fall within expected ranges for small peptides (e.g., molecular weight around 1,000 Da) and exhibit characteristic peaks in mass spectrometry analyses confirming successful synthesis .

Chemical Reactions Analysis

Reactions

Peptide T undergoes various chemical reactions during its synthesis and subsequent applications:

  1. Formation of Peptide Bonds: The primary reaction in peptide synthesis involves the formation of peptide bonds between amino acids.
  2. Cleavage Reactions: Upon completion, cleavage reactions are performed using strong acids or bases to release the peptide from the solid support .
  3. Post-synthesis Modifications: Further modifications may be conducted to enhance stability or bioactivity, such as cyclization or conjugation with other biomolecules.

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, pH, and concentration of reagents used during synthesis .

Mechanism of Action

Process

Peptide T exhibits its effects primarily through interactions with specific receptors in the central nervous system. It is believed to modulate neuroinflammatory responses and protect neuronal cells from apoptotic pathways activated by HIV infection.

Data

Research indicates that Peptide T can inhibit certain neurotoxic effects associated with HIV proteins, potentially offering neuroprotective benefits in affected individuals . Its mechanism may involve altering calcium signaling pathways and reducing oxidative stress within neurons.

Physical and Chemical Properties Analysis

Physical Properties

Peptide T typically appears as a white to off-white powder, soluble in aqueous solutions depending on pH and ionic strength. Its stability can vary based on environmental conditions such as temperature and light exposure.

Chemical Properties

  • Molecular Weight: Approximately 1,000 Da
  • Solubility: Soluble in water; solubility may be affected by pH.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels or prolonged exposure to light .
Applications

Scientific Uses

Peptide T has been explored for various scientific applications:

  1. Neuroprotection: Investigated for its potential role in protecting neurons from damage caused by HIV infection.
  2. Therapeutic Development: Considered as a candidate for drug development targeting neurodegenerative diseases like Alzheimer's disease.
  3. Research Tool: Utilized in studies examining HIV's impact on neurological function and potential interventions .
Introduction to Peptide T in Biomedical Research

Historical Discovery and Contextualization in HIV/AIDS Research

The discovery of Peptide T in 1986 by neuroscientist Candace Pert and immunologist Michael Ruff emerged from a receptor-mapping approach to HIV pathogenesis. Their seminal study demonstrated that synthetic peptides homologous to the gp120 V2 region (residues 185-192) potently inhibited HIV binding to the CD4 receptor on T cells, with Peptide T (ASTTTNYT) showing particularly potent receptor blocking activity at nanomolar concentrations [1] [5]. This discovery was contextualized within the early HIV/AIDS epidemic, when the neurotropic properties of HIV were becoming clinically evident through AIDS dementia complex cases. The mechanistic rationale centered on gp120's neurotoxicity mediated through chemokine receptors abundantly expressed in the central nervous system, particularly CCR5 [1] [8].

Early clinical investigation followed an unconventional path. A 12-week Phase I open trial administered intravenous DAPTA (D-Ala1-Peptide T-amide) to 14 patients with AIDS or AIDS-related complex (ARC), followed by intranasal maintenance therapy. The trial reported significant neurocognitive improvements in information processing and abstract thinking domains (p<0.05), with twice as many DAPTA-treated patients showing cognitive improvement versus deterioration (P=0.02) [8]. Subgroup analysis revealed more pronounced effects in severely impaired patients, suggesting a therapeutic window for neurological applications. Additionally, a placebo-controlled NIH-funded trial (1990-1995) involving 200+ patients showed mixed virological outcomes, but notably demonstrated significant viral load reduction in DAPTA-treated patients when measuring combined plasma and serum viral burden [1] [11].

The historical narrative of Peptide T transcended academic circles when it entered popular culture through the 2013 film Dallas Buyers Club, which depicted protagonist Ron Woodroof's advocacy for Peptide T as an alternative HIV therapy. This portrayal reflected real-life regulatory challenges surrounding investigational HIV therapies in the 1980s and contributed to eventual FDA policy reforms expanding access to experimental drugs for serious conditions [1].

Table 2: Key Findings from Early Clinical Studies of Peptide T/DAPTA

Study ParameterFindingsSignificance
Neurocognitive improvementAbstract thinking and information processing enhanced (p<0.05)First peptide showing cognitive benefits in HIV patients
Clinical trajectoryTwice as many patients improved on DAPTA vs. placebo (P=0.02)Proof-of-concept for neurotropic targeting
Viral load reductionSignificant decrease in combined plasma/serum viral loadAntiviral effect beyond neuroprotection
Cellular reservoirsReduced monocyte viral reservoirs to undetectable levelsPotential impact on viral sanctuaries
Psoriasis symptoms>50% symptom alleviation in 5/9 patientsUnexpected immunomodulatory effects

Technological limitations significantly influenced Peptide T's development trajectory. The original intranasal formulation proved unstable during storage, prompting a strategic shift toward more stable oral analogs. This formulation challenge catalyzed the development of RAP-103, a metabolically stable pentapeptide derived from DAPTA, which maintained CCR5 antagonism while exhibiting improved pharmacokinetic properties [1]. The evolution from Peptide T to RAP-103 exemplifies how pharmaceutical challenges can drive structural innovation, ultimately expanding therapeutic applications beyond virology into neurodegeneration and chronic pain management.

Peptide T as a Model for gp120-Derived Therapeutic Peptides

Peptide T established a conceptual framework for developing gp120-derived peptides by demonstrating that discrete envelope protein fragments could retain biologically relevant receptor interactions. Its success inspired rational design strategies focusing on gp120's functional domains, particularly the β-strand-rich regions now recognized as sources of amyloidogenic peptides (GAPs). These GAPs spontaneously assemble into gp120-derived enhancers of viral infection (GEVIs) - heterogeneous amyloid fibrils that capture virions and promote target cell attachment, enhancing infectivity up to 216-fold [2]. Crucially, Peptide T and its analogs counteract this infectivity mechanism by blocking the CCR5 receptor utilized by most GEVIs, positioning it as a prototype for neutralizing gp120's pathological secondary structures [2] [5].

The structural paradigm of Peptide T directly influenced subsequent classes of HIV entry inhibitors. Its V2-loop targeting strategy demonstrated that short, continuous gp120 sequences could effectively disrupt envelope-receptor interactions. This principle informed the development of dual-action virucidal entry inhibitors (DAVEIs), which combine a gp120-binding moiety (CD4 mimetic) with a gp41-binding domain. These chimeric peptides induce conformational changes in Env that trigger premature viral membrane disruption, representing a sophisticated evolution of the original Peptide T concept [7]. Additionally, chemokine-homologous peptides modeled after the gp120 C3/V3 junction (e.g., sequences containing the conserved Trp motif) were designed to directly compete with chemokines for receptor binding, expanding the therapeutic approach beyond receptor blockade to include receptor occupancy modulation [10].

Peptide T's legacy extends to its influence on chemokine receptor targeting beyond HIV. The discovery that RAP-103 (its optimized analog) broadly antagonizes CCR2, CCR5, and CCR8 established a new class of multi-chemokine receptor inhibitors with applications in neuroinflammation. Mechanistic studies revealed that RAP-103 protects synapses by blocking the synaptotoxic actions of oligomeric amyloid-β via a PrPc-dependent pathway, effectively uncoupling chemokine receptor activation from neurotoxic signaling [1]. This neuroprotective mechanism has demonstrated efficacy across diverse proteinopathies, including Alzheimer's disease (amyloid-β), Lewy body dementia (α-synuclein), and HIV-associated neurocognitive disorder (gp120) [1] [5]. The transition from antiviral to neurotherapeutic application exemplifies how target validation in virology can illuminate novel pathways in neurodegeneration.

Table 3: Evolution of Peptide T-Inspired Therapeutic Strategies

Therapeutic ClassMechanistic BasisAdvantages Over Classical Approaches
CCR5 antagonists (e.g., maraviroc)Competitive receptor blockadePrevents viral entry without intracellular effects
Dual-action virucidal inhibitors (DAVEIs)Conformational disruption of Env trimersSimultaneous gp120/gp41 targeting; virolytic activity
Chemokine-homologous peptidesCoreceptor binding competitionMimics natural receptor ligands; multi-strain efficacy
Multi-chemokine receptor antagonists (e.g., RAP-103)CCR2/CCR5/CCR8 blockadeAddresses neuroinflammatory cascades in neurodegeneration
GEVI-neutralizing agentsPrevention of amyloid fibril-enhanced infectionCounters novel gp120-mediated infectivity mechanism

The structural insights gained from Peptide T interactions continue to inform computational design approaches. Molecular modeling based on the Phe43 cavity of gp120 - a critical CD4 binding pocket - has enabled rational design of oxalamide derivatives and other small molecules that either stabilize the "closed" Env conformation (preventing CD4 binding) or induce the "open" state (exposing vulnerable epitopes for antibody recognition) [7]. These designer compounds represent the convergence of peptide-inspired pharmacophores with small molecule drug design, creating hybrid therapeutic strategies. Furthermore, the observation that different GAPs co-assemble into heterogeneous fibrils with retained infectivity-enhancing capability [2] underscores the therapeutic challenge that Peptide T analogs address through their multi-receptor targeting strategy. This broad-spectrum approach offers advantages over strain-specific antibodies by countering the structural plasticity inherent to gp120-derived pathogenic peptides.

Properties

CAS Number

106362-32-7

Product Name

Peptide T

IUPAC Name

(3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R)-2-[[(3R)-2-[[(3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid

Molecular Formula

C35H55N9O16

Molecular Weight

857.9 g/mol

InChI

InChI=1S/C35H55N9O16/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14+,15+,16+,17+,20-,21-,22-,24?,25?,26?,27?/m0/s1

InChI Key

IWHCAJPPWOMXNW-VXZXGANVSA-N

SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O

Solubility

Soluble in DMSO

Synonyms

HIV Peptide T
Peptide T
Peptide T, HIV

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O

Isomeric SMILES

C[C@H](C(C(=O)NC([C@@H](C)O)C(=O)NC([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.